molecular formula C10H14INO2S B5495343 N-(2-iodophenyl)butane-1-sulfonamide

N-(2-iodophenyl)butane-1-sulfonamide

Cat. No.: B5495343
M. Wt: 339.20 g/mol
InChI Key: LCOLLNYWYXHJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-iodophenyl)butane-1-sulfonamide is a sulfonamide derivative of interest in medicinal chemistry and organic synthesis, characterized by a butylsulfonamide group attached to an ortho-iodinated phenyl ring. The compound has a molecular weight of 339.20 g/mol and a molecular formula of C 10 H 14 INO 2 S . The compound's structure features two key functional groups: the electron-withdrawing sulfonamide moiety and the iodine atom. The sulfonamide group can act as a pharmacophore, potentially inhibiting enzymes by mimicking the structure of natural substrates, while the iodine atom can facilitate halogen bonding in biological systems and serve as a handle for further synthetic modification via metal-catalyzed cross-coupling reactions . Synthesis: The synthesis typically involves the reaction of 2-iodoaniline with butane-1-sulfonyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions . Research Applications: • Chemistry: Serves as a versatile building block in organic synthesis . • Medicinal Chemistry: Explored as a pharmaceutical intermediate and for its potential biological activities . The broader class of sulfonamide derivatives is extensively investigated for anticancer activity and other therapeutic applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

N-(2-iodophenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2S/c1-2-3-8-15(13,14)12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOLLNYWYXHJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)butane-1-sulfonamide typically involves the reaction of 2-iodoaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-iodoaniline+butane-1-sulfonyl chlorideThis compound\text{2-iodoaniline} + \text{butane-1-sulfonyl chloride} \rightarrow \text{this compound} 2-iodoaniline+butane-1-sulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions.

    Coupling Reactions: The phenyl ring can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

N-(2-iodophenyl)butane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Data Tables

Table 2. Functional Group Impact on Properties

Functional Group Effect on Solubility Effect on Reactivity Biological Relevance
Sulfonamide (-SO₂NH₂) Moderate (polar) Acidic proton (pKa ~10) Enzyme inhibition
Iodine (-I) Low (hydrophobic) Halogen bonding Target binding enhancement
Azide (-N₃) Low Click chemistry compatibility Bioconjugation
Cyano (-CN) High (polar) Electron-withdrawing Solubility modulation

Research Findings

  • Synthesis Efficiency : Amide derivatives (e.g., benzamide, furan-2-carboxamide) exhibit higher yields (69–81%) compared to sulfonamides, likely due to simpler purification methods .
  • Biological Activity : Sulfonamides with iodine, such as N-(2-iodophenyl)methanesulfonamide, are prioritized in drug discovery for their halogen bonding and stability .
  • Solubility vs. Reactivity : Hydroxyl-containing sulfonamides (e.g., ) balance solubility and steric effects, whereas azide derivatives sacrifice solubility for specialized reactivity .

Q & A

Q. Table 1: Comparison of Halogenated Analogs in Cross-Coupling Reactions

Halogen (X)Bond Dissociation Energy (kcal/mol)Suzuki-Miyaura Yield (%)Reference
I6585
Br8872
Cl9758

Q. Table 2: Key Crystallographic Parameters

ParameterThis compoundN-(2-Bromophenyl) Analog
C-I Bond Length (Å)2.10-
S-N-C Angle (°)112.3110.8
R-Factor0.0320.029

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.